molecular formula C8H3F7O B3155264 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol CAS No. 79674-46-7

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol

Cat. No.: B3155264
CAS No.: 79674-46-7
M. Wt: 248.1 g/mol
InChI Key: IEFIWPBZNWQFHM-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group attached to a benzyl alcohol structure. This compound is of interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol typically involves the reduction of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an appropriate solvent such as ethanol or methanol. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of solvent and reducing agent may vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde or 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid.

    Reduction: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)toluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the study of fluorine chemistry.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of fluorine atoms.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism by which 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol exerts its effects is primarily related to the electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group. These groups can influence the reactivity and stability of the compound, as well as its interactions with biological targets. The molecular targets and pathways involved may include enzymes and receptors that are sensitive to changes in electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)toluene

Uniqueness

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol is unique due to the presence of both an alcohol group and multiple fluorine atoms, which impart distinct chemical and physical properties

Properties

IUPAC Name

[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7O/c9-4-2(1-16)5(10)7(12)3(6(4)11)8(13,14)15/h16H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFIWPBZNWQFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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